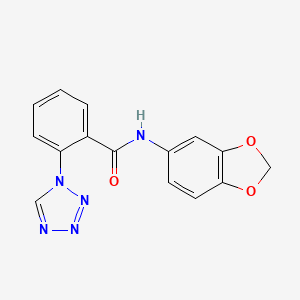

N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound featuring a benzamide backbone substituted with a 1,3-benzodioxol group at the N-position and a tetrazole ring at the 2-position of the benzamide. The 1,3-benzodioxol moiety (a methylenedioxy bridge fused to a benzene ring) is a common pharmacophore in bioactive molecules, contributing to metabolic stability and receptor interactions .

For instance, describes the synthesis of a related benzodioxol-acetamide derivative via coupling of a benzodioxol-containing acid with an amine intermediate using standard amidation techniques .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O3/c21-15(17-10-5-6-13-14(7-10)23-9-22-13)11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKVAXUIWSGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the benzodioxole and tetrazole rings, followed by their attachment to the benzamide core. Common synthetic routes include:

Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formation of Tetrazole Ring: The tetrazole ring is often synthesized via the reaction of nitriles with azides under acidic conditions.

Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and tetrazole rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 284.28 g/mol

IUPAC Name: N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide

The compound consists of a benzodioxole moiety and a tetrazole group, which contribute to its distinctive chemical properties. The presence of these functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules . Its unique structure enables the exploration of new reaction mechanisms and pathways. For instance, it can undergo various chemical reactions such as oxidation, reduction, and substitution using common reagents like potassium permanganate for oxidation and palladium on carbon for reduction.

Biology

In biological research, this compound is studied for its potential bioactive properties . It may exhibit enzyme inhibition or receptor binding capabilities. The benzodioxole moiety enhances binding affinity to biological targets, while the tetrazole group is associated with improved solubility and pharmacokinetic properties. Preliminary studies suggest that it could have applications in treating diseases by modulating specific cellular processes.

Medicine

In the medical field, this compound is being investigated as a lead compound for drug development . Its potential therapeutic applications include targeting specific diseases such as cancer or infections through its interaction with molecular targets like enzymes or receptors. Research has shown that modifications to the compound can significantly influence its biological activity and efficacy.

Industry

The compound also finds applications in the industrial sector , particularly in the development of new materials such as polymers or coatings. Its unique chemical properties can be harnessed to create innovative solutions in material science.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits certain enzymes associated with disease progression. The binding affinity was assessed using molecular docking simulations, showing promising results that warrant further investigation into its mechanism of action.

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. Tests conducted in vitro revealed that it could inhibit bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent.

- Cancer Therapeutics : A recent study explored the compound's effects on cancer cell lines. Results indicated that it induces apoptosis in specific cancer cells through a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight key differences in substituents and their pharmacological implications:

Key Observations:

- Tetrazole vs. However, the sulfonyl group in may improve selectivity for hydrophobic binding pockets.

- Heterocyclic Diversity : Compounds incorporating imidazole () or triazole-thiazole () systems exhibit broader pharmacological profiles (e.g., anticancer, antiviral) but may face synthetic complexity and metabolic instability compared to the simpler tetrazole-benzodioxol design.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a benzodioxole moiety and a tetrazole group, suggests potential biological activities that merit investigation.

The compound's molecular formula is with a molecular weight of 327.27 g/mol. The structural features contribute to its biological interactions, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N5O3 |

| Molecular Weight | 327.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | YYYDHKWMTTUDKO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. A study demonstrated that derivatives of benzodioxole showed significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .

2. Antimicrobial Properties

In vitro studies have reported that the compound exhibits antimicrobial activity against various pathogens. For instance, a comparative study revealed that similar tetrazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

3. Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A recent study indicated that related benzodioxole-tetrazole compounds demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of benzodioxole derivatives found that this compound significantly reduced inflammation markers in animal models. The results suggest its potential as an anti-inflammatory agent in clinical settings .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against multiple strains of bacteria and fungi. The results indicated a notable reduction in microbial growth at varying concentrations, supporting its application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.